![molecular formula C24H22F4N2O5S B3009954 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 451480-16-3](/img/structure/B3009954.png)
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide
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Overview
Description
The compound “5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group, a sulfamoyl group, and a trifluoromethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivatives. The exact synthesis pathway would depend on the specific reactions used to introduce the various functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfamoyl, and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the sulfamoyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Antioxidant Activity
Benzamides, including this compound, have been investigated for their antioxidant potential. In vitro studies have shown that some synthesized benzamide derivatives exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties . These properties are crucial in combating oxidative stress and preventing cellular damage.
Antibacterial Properties
The same compound was tested for its in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared its efficacy with two control drugs. Understanding the antibacterial potential of this compound can contribute to the development of novel antimicrobial agents .
Drug Discovery and Medicinal Chemistry
Benzamides, as a class, have been widely used in drug discovery and medicinal chemistry. Their diverse applications include treatments for cancer, hyperactivity, hypercholesterolemia, and anti-inflammatory purposes. Researchers explore the structure-activity relationships of benzamides to design new drugs with improved efficacy and reduced side effects .
Industrial Applications
Beyond medicine, benzamides find applications in industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility makes them valuable in various manufacturing processes and material development .
Anti-Platelet Activity
Amide derivatives, including benzamides, have demonstrated anti-platelet activity. Understanding their effects on platelet aggregation can have implications for cardiovascular health and thrombosis prevention .
Biological Molecules and Natural Products
Amides are structural components found in natural products, proteins, and synthetic intermediates. Benzamides, including the compound , contribute to the diversity of potential biological molecules. Researchers study their interactions with biological targets and explore their therapeutic potential .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect.
Safety and Hazards
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N2O5S/c1-34-21-10-7-15(13-22(21)35-2)11-12-29-36(32,33)16-8-9-19(25)17(14-16)23(31)30-20-6-4-3-5-18(20)24(26,27)28/h3-10,13-14,29H,11-12H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHIPQFVQIFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide |
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